2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol
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Overview
Description
2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a pyrrolopyridine moiety, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the fluorophenyl group and the imidazole ring. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may need polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the reagents .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the pyrrolopyridine and imidazole rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound shares the fluorophenyl group but differs in its core structure and functional groups.
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: This compound also contains a pyrrolopyridine core but has different substituents and functional groups.
Uniqueness
2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group enhances its chemical reactivity and binding affinity, while the pyrrolopyridine and imidazole rings provide stability and versatility in various chemical reactions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H19FN4O |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl]ethanol |
InChI |
InChI=1S/C24H19FN4O/c25-17-8-6-16(7-9-17)22-23(29-21(28-22)11-13-30)18-10-12-26-24-19(18)14-20(27-24)15-4-2-1-3-5-15/h1-10,12,14,30H,11,13H2,(H,26,27)(H,28,29) |
InChI Key |
FOBRPXRJBHDKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C4=C(N=C(N4)CCO)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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